1-benzyl-4-(2,5-dimethylbenzoyl)piperazine
Overview
Description
1-benzyl-4-(2,5-dimethylbenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has stimulant effects on the central nervous system. BZP was first synthesized in the 1970s as a potential antidepressant, but it was later found to have recreational uses. It is often used as a substitute for amphetamines and MDMA (ecstasy) in party pills and other illicit drugs.
Mechanism of Action
1-benzyl-4-(2,5-dimethylbenzoyl)piperazine acts as a dopamine and serotonin releaser, which leads to increased levels of these neurotransmitters in the brain. It also inhibits the reuptake of dopamine and norepinephrine, which further increases their levels. This results in the stimulant effects of 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine, including increased alertness, euphoria, and energy.
Biochemical and Physiological Effects
1-benzyl-4-(2,5-dimethylbenzoyl)piperazine has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications and hyperthermia. 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine also affects the release of hormones such as cortisol and prolactin, which can have long-term effects on the body. In animal studies, 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine has been found to have neurotoxic effects on the brain, particularly on the dopaminergic system.
Advantages and Limitations for Lab Experiments
1-benzyl-4-(2,5-dimethylbenzoyl)piperazine has several advantages and limitations for lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, which makes it a useful tool for studying the dopaminergic and serotonergic systems. However, its recreational use and potential for neurotoxicity make it a controversial substance to study. Additionally, the lack of human studies limits our understanding of its safety and efficacy.
Future Directions
There are several future directions for research on 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine. One area of interest is its potential as a treatment for neurological disorders such as ADHD and depression. However, further studies are needed to determine its safety and efficacy in humans. Another area of research is the development of safer and more effective stimulants that can be used as alternatives to 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine and other illicit drugs. Finally, more studies are needed to understand the long-term effects of 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine on the brain and body, particularly in humans.
Scientific Research Applications
1-benzyl-4-(2,5-dimethylbenzoyl)piperazine has been studied extensively in the scientific community due to its potential therapeutic uses. It has been found to have antidepressant, anxiolytic, and analgesic effects in animal models. 1-benzyl-4-(2,5-dimethylbenzoyl)piperazine has also been studied for its potential as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD). However, further research is needed to determine its safety and efficacy in humans.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,5-dimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-8-9-17(2)19(14-16)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZKEMPHNZMCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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